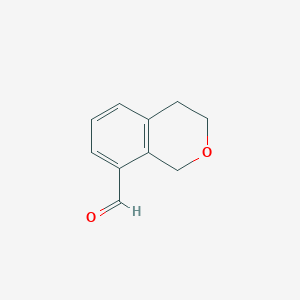

3,4-dihydro-1H-2-benzopyran-8-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-1H-isochromene-8-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-3,6H,4-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZSKAIHRMMSNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=CC=C2C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933727-50-5 | |

| Record name | 3,4-dihydro-1H-2-benzopyran-8-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4 Dihydro 1h 2 Benzopyran 8 Carbaldehyde and Analogues

De Novo Synthesis Approaches for 3,4-Dihydro-1H-2-benzopyran-8-carbaldehyde Core Structure

The term de novo synthesis refers to the creation of complex molecules from simpler, often acyclic, precursors. wikipedia.org In the context of this compound, this involves constructing the fused pyran-benzene ring system from the ground up. This foundational stage is critical as it establishes the core scaffold upon which the desired functional groups are later installed. The primary challenge lies in efficiently forming the heterocyclic pyran ring fused to the benzene (B151609) ring.

Cyclization Reactions in 3,4-Dihydro-1H-2-benzopyran Scaffold Construction

The formation of the 3,4-dihydro-1H-2-benzopyran (isochroman) ring is the cornerstone of the synthesis. This is typically achieved through intramolecular cyclization reactions, where a suitably functionalized benzene derivative bearing a side chain is induced to form the heterocyclic ring. The choice of catalyst—acid or base—dictates the reaction mechanism and the nature of the required precursor.

Acid-catalyzed methods are frequently employed to construct cyclic ether systems. These reactions generally proceed by generating an electrophilic center on the side chain, which is then attacked by a nucleophilic oxygen atom. One established pathway involves the acid-catalyzed opening of an epoxide. youtube.com In a hypothetical precursor, an epoxide on the side chain can be protonated by an acid, making it highly susceptible to nucleophilic attack. youtube.com The intramolecular attack from a hydroxyl group attached to the benzene ring would then proceed, favoring the formation of a six-membered ring. nih.govcore.ac.uk The regioselectivity of the attack, which determines the ring size, is influenced by the stability of the transition state. core.ac.uk

Another powerful acid-catalyzed approach is the electrophilic cyclization of unsaturated systems, such as propargylic or allylic aryl ethers. nih.gov In these reactions, an electrophile (like I₂ or ICl) activates the unsaturated bond, prompting an intramolecular attack from the ether oxygen to form the benzopyran ring. nih.gov

Table 1: Examples of Acid-Catalyzed Cyclization Conditions This table presents generalized conditions for acid-catalyzed ring closures relevant to the formation of pyran rings.

| Catalyst Type | Example Catalyst | Typical Solvent | Temperature | Mechanism Highlights |

| Brønsted Acid | p-Toluenesulfonic acid (TsOH) | Toluene, Dichloromethane | Room Temp. to Reflux | Protonation of alcohol or epoxide to facilitate nucleophilic attack. |

| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂) | Dichloromethane | -78 °C to Room Temp. | Coordination to an oxygen atom to enhance electrophilicity. |

| Electrophilic Halogen | Iodine (I₂), Iodine Monochloride (ICl) | Acetonitrile, Nitromethane | 0 °C to Room Temp. | Activation of a double or triple bond for intramolecular cyclization. nih.gov |

Base-Mediated Annulation Protocols

Base-mediated cyclization, or annulation, provides an alternative route to the 3,4-dihydro-1H-2-benzopyran scaffold. rsc.org These protocols typically involve the generation of a potent nucleophile, which then participates in an intramolecular substitution or addition reaction to close the ring. A classic example is the intramolecular Williamson ether synthesis, where a phenoxide, generated by treating a phenol (B47542) with a base, attacks an alkyl halide on the side chain to form the ether linkage of the pyran ring.

More complex base-mediated annulations can involve tandem reactions. researchgate.netnih.gov For instance, a Michael addition followed by an intramolecular cyclization can be used to construct fused pyran systems. researchgate.net These methods offer a high degree of control over the structure of the final product by carefully choosing the starting materials and reaction conditions. rsc.orgnih.gov

Table 2: Common Bases and Solvents for Base-Mediated Cyclization This table outlines common reagents for base-mediated ring-forming reactions.

| Base | Example | Typical Solvent | Temperature | Notes |

| Alkali Metal Hydrides | Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 0 °C to Reflux | Strong, non-nucleophilic base; deprotonates alcohols effectively. |

| Alkali Metal Carbonates | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | Acetone, Acetonitrile, DMF | Room Temp. to Reflux | Milder base, suitable for sensitive substrates. rsc.org |

| Alkali Metal Hydroxides | Potassium Hydroxide (KOH) | Ethanol, Water | Room Temp. to Reflux | Strong base, often used in phase-transfer catalysis conditions. rsc.org |

Regioselective Introduction of the Aldehyde Functional Group at C-8

Once the 3,4-dihydro-1H-2-benzopyran core is synthesized, the next crucial step is the introduction of the aldehyde group specifically at the C-8 position. The ether oxygen on the pyran ring acts as an electron-donating group, activating the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions (C-5 and C-7). Directing the formyl group to the C-8 position can be challenging and often depends on the presence of other directing groups or the specific methodology employed.

Direct formylation of the aromatic ring is a common strategy for installing an aldehyde group. The Vilsmeier-Haack reaction is a particularly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.orgwikipedia.org The reaction utilizes a Vilsmeier reagent, typically a chloroiminium salt, formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgnih.gov This reagent is a mild electrophile that attacks the activated aromatic ring. ijpcbs.com The resulting iminium ion is then hydrolyzed during workup to yield the desired aldehyde. wikipedia.org The regioselectivity of the Vilsmeier-Haack reaction on the benzopyran system is influenced by both steric and electronic factors, and achieving substitution at C-8 may require specific precursors or conditions. mdpi.comresearchgate.netresearchgate.net

Table 3: Common Vilsmeier-Haack Reagent Systems This table lists typical reagent combinations for performing formylation reactions.

| Amide Source | Activating Agent | Vilsmeier Reagent | Typical Conditions |

| N,N-Dimethylformamide (DMF) | Phosphorus oxychloride (POCl₃) | Chloro(dimethylamino)methylene]dimethylammonium chloride | 0 °C to 100 °C in DMF or chlorinated solvent. ijpcbs.com |

| N,N-Dimethylformamide (DMF) | Oxalyl chloride | [Chloro(dimethylamino)methylene]dimethylammonium chloride | Milder conditions, often used for sensitive substrates. |

| N-Methylformanilide | Phosphorus oxychloride (POCl₃) | [Chloro(methyl)(phenyl)amino]methylene}aniline hydrochloride | Used in classical Vilsmeier-Haack procedures. wikipedia.org |

Oxidation of Precursor Alcohol Moieties

An alternative and highly reliable method for introducing the aldehyde group is through the oxidation of a primary alcohol. This two-step approach involves first synthesizing the precursor alcohol, (3,4-dihydro-1H-2-benzopyran-8-yl)methanol, and then oxidizing it. This strategy circumvents potential regioselectivity issues associated with direct formylation. The synthesis of the precursor alcohol could be achieved through methods like the reduction of a corresponding carboxylic acid or ester, or via a Grignard reaction with formaldehyde (B43269) on a C-8 halogenated benzopyran.

The oxidation of the primary alcohol to the aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. A variety of reagents are well-suited for this transformation.

Table 4: Selected Reagents for the Oxidation of Primary Alcohols to Aldehydes This table provides an overview of common and effective oxidizing agents for this specific transformation.

| Reagent | Name | Typical Solvent | Temperature | Notes |

| PCC | Pyridinium chlorochromate | Dichloromethane (DCM) | Room Temp. | Widely used, but chromium-based. |

| DMP | Dess-Martin periodinane | Dichloromethane (DCM), Chloroform | Room Temp. | Mild, metal-free, and highly efficient. |

| (COCl)₂, DMSO, Et₃N | Swern Oxidation | Dichloromethane (DCM) | -78 °C to Room Temp. | High-yielding, avoids heavy metals, but requires low temperatures. |

| MnO₂ | Manganese dioxide | Dichloromethane (DCM), Hexane | Room Temp. to Reflux | Selective for allylic and benzylic alcohols. |

Multicomponent Reaction (MCR) Strategies Towards Dihydrobenzopyran Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecular scaffolds from simple starting materials in a single step. Isocyanide-based multicomponent reactions (I-MCRs), in particular, have emerged as a powerful tool for constructing benzopyran derivatives. rsc.org These reactions are advantageous due to their operational simplicity and the fact that they often proceed in an environmentally friendly, one-pot domino fashion without the need for isolating intermediates. researchgate.net

An example of a three-component reaction for the synthesis of tetrahydrobenzo[b]pyran derivatives involves the condensation of an aldehyde, malononitrile (B47326), and dimedone. rsc.org This strategy highlights the versatility of MCRs in generating a diverse range of dihydrobenzopyran-related structures. The general scheme for such a reaction can be depicted as follows:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

|---|---|---|---|---|

| Aromatic Aldehyde | Malononitrile | Dimedone | Various | Tetrahydrobenzo[b]pyran derivative |

The efficiency of these reactions can be significantly influenced by the choice of catalyst, with various catalysts being employed to promote these transformations. ijsrst.com

Domino Reaction Sequences for Complex 3,4-Dihydro-1H-2-benzopyran Systems

Domino reactions, also known as cascade reactions, are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single synthetic operation. These sequences are particularly valuable for the construction of complex polycyclic systems, such as those found in many natural products containing the 3,4-dihydro-1H-2-benzopyran framework.

One notable domino reaction sequence for the synthesis of 3,4-dihydrobenzopyrans involves a Prins/intramolecular Friedel–Crafts reaction. acs.org This process is initiated by the Prins addition of an alkene to an in situ-generated oxocarbenium ion, followed by an intramolecular aromatic substitution to close the pyran ring. acs.org Another approach involves a tandem demethylation-cyclization reaction to form the pyran ring under mild conditions. mdpi.com

Lipase TLIM has been reported as an efficient and reusable catalyst for the Knoevenagel-Michael cascade reactions of aldehydes, malononitrile or ethyl cyanoacetate (B8463686), and various active methylene (B1212753) compounds to produce benzopyrans and dihydropyrano[c]chromenes. nih.gov This enzymatic approach offers several advantages, including mild reaction conditions and high yields. nih.gov

| Domino Reaction Type | Key Steps | Catalyst/Reagent | Resulting System |

|---|---|---|---|

| Prins/Intramolecular Friedel–Crafts | Prins addition, Intramolecular aromatic substitution | Lewis Acid (e.g., SnCl4) | 3,4-Dihydrobenzopyrans |

| Knoevenagel-Michael Cascade | Knoevenagel condensation, Michael addition | Lipase TLIM | Benzopyrans and Dihydropyrano[c]chromenes |

| Tandem Demethylation-Cyclization | Demethylation, Intramolecular cyclization | AlCl3/EtSH | Pyran ring systems |

Asymmetric Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry and drug development. Asymmetric synthesis provides a direct route to such compounds, avoiding the need for chiral resolution.

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules. An enantioselective Friedel–Crafts alkylation/cyclization cascade reaction of 1-naphthols and α,β-unsaturated aldehydes, promoted by a diphenylprolinol ether, provides one-pot access to chiral chromanes and dihydrobenzopyranes in high yields and enantioselectivities. acs.org This methodology allows for the construction of the chiral dihydrobenzopyran core with high stereocontrol.

The combination of organometallic and organo-catalysts has also been successfully employed in the enantioselective synthesis of dibenzopyran derivatives. nih.gov A cooperative system of palladium/norbornene and a cinchona alkaloid base has been shown to afford good yields and satisfactory enantioselectivities in a one-pot reaction. nih.gov

| Catalytic System | Reaction Type | Key Features |

|---|---|---|

| Diphenylprolinol ether | Friedel–Crafts alkylation/cyclization cascade | High yields and enantioselectivities |

| Palladium/norbornene and Cinchona alkaloid | Cooperative catalysis | Good yields and satisfactory enantioselectivities |

Diastereoselective synthesis aims to control the formation of one diastereomer over others. A cascade inter–intramolecular double Michael strategy has been reported for the synthesis of highly functionalized cyclohexanones from curcumins and arylidenemalonates, which in some cases also yields a tetrahydrochromen-4-one as a side product with excellent diastereoselectivity. beilstein-journals.org While not directly targeting dihydrobenzopyran carbaldehydes, this approach demonstrates the potential of cascade reactions to generate highly substituted cyclic systems with high diastereocontrol.

The stereochemistry of the starting materials can also play a crucial role in determining the diastereoselectivity of the final product. For instance, in the indium trichloride-mediated cyclizations between homoallyl alcohols and aldehydes to form polysubstituted tetrahydropyrans, the geometry of the homoallyl alcohol directly correlates with the stereochemistry of the product. nih.gov

Sustainable Synthesis Protocols for this compound

Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. This includes the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of dihydrobenzopyran derivatives, several green catalytic systems have been reported. A magnetic nanocatalyst, Fe3O4@SiO2–imid–PMAn, has been used for the one-pot, three-component synthesis of tetrahydrobenzo[b]pyran derivatives under ultrasonic irradiation or reflux conditions in water. rsc.org This catalyst offers several advantages, including operational simplicity, excellent yields, short reaction times, and easy recovery and reuse for multiple reaction cycles without significant loss of activity. rsc.org

Natural and biodegradable catalysts have also been explored. Honey, for instance, has been utilized as a highly efficient homogeneous catalyst for the one-pot, three-component synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives. journaljpri.com This approach underscores the potential of using non-toxic and renewable resources in chemical synthesis. journaljpri.com

| Catalyst | Type | Key Advantages |

|---|---|---|

| Fe3O4@SiO2–imid–PMAn | Magnetic Nanocatalyst | High efficiency, recyclability, use of water as solvent |

| Lipase TLIM | Enzyme | Mild reaction conditions, reusability, high substrate applicability |

| Honey | Natural Homogeneous Catalyst | Biodegradable, non-toxic, environmentally friendly |

Chemical Reactivity and Transformation Chemistry of 3,4 Dihydro 1h 2 Benzopyran 8 Carbaldehyde

Electrophilic and Nucleophilic Transformations of the Aldehyde Moiety

The aldehyde group (-CHO) attached to the benzopyran ring is the primary site of chemical reactivity. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. Conversely, the carbonyl oxygen is nucleophilic and can be protonated under acidic conditions, which further enhances the electrophilicity of the carbonyl carbon.

Nucleophilic Addition Reactions with Aldehyde Carbonyl

Nucleophilic addition is a fundamental reaction of aldehydes. youtube.comyoutube.com A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. youtube.com This intermediate is then typically protonated to yield the final addition product. youtube.com The reactivity of the aldehyde in 3,4-dihydro-1H-2-benzopyran-8-carbaldehyde is influenced by the electron-donating nature of the fused dihydro-pyran ring system.

Common nucleophiles that readily add to aromatic aldehydes include organometallic reagents (e.g., Grignard reagents), cyanide ions, and hydride reagents. youtube.com

Condensation Reactions Leading to New Carbon-Carbon and Carbon-Heteroatom Bonds

Condensation reactions are a cornerstone of aldehyde chemistry, involving an initial nucleophilic addition followed by a dehydration step to form a new double bond. wikipedia.org These reactions are critical for building molecular complexity.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.orgorientjchem.org For this compound, this reaction would proceed by the addition of the carbanion generated from the active methylene compound to the aldehyde carbonyl, followed by elimination of water to form a new carbon-carbon double bond. organic-chemistry.orgresearchgate.net

A variety of active methylene compounds can be employed, leading to a diverse range of α,β-unsaturated products. The reaction conditions, including the choice of catalyst and solvent, can be optimized to achieve high yields. researchgate.netlookchem.com

Table 1: Expected Products from Knoevenagel Condensation This table is predictive and based on the general reactivity of aromatic aldehydes.

Aldehydes readily react with primary amines to form imines (Schiff bases) through a condensation reaction that eliminates water. chim.it This reaction is typically catalyzed by acid. Similarly, reaction with hydrazine (B178648) or its derivatives yields hydrazones. researchgate.netmdpi.com These reactions involve the initial nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration. chim.it

The reaction of this compound with various nitrogen nucleophiles is expected to produce the corresponding C=N linked compounds, which are valuable intermediates in heterocyclic synthesis. semanticscholar.orgnih.gov

Table 2: Expected Products from Reactions with Nitrogen Nucleophiles This table is predictive and based on the general reactivity of aromatic aldehydes.

Oxidation Reactions to Carboxylic Acid Derivatives

Aromatic aldehydes are readily oxidized to the corresponding carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acidic conditions, and milder reagents like silver oxide (Ag₂O) as used in the Tollens' test.

The oxidation of this compound would yield 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid . nih.gov The choice of oxidant is crucial to avoid unwanted side reactions on the benzopyran ring system.

Table 3: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion This table is predictive and based on the general reactivity of aromatic aldehydes.

Reduction Reactions to Primary Alcohols and Hydrocarbons

The aldehyde group can be reduced to a primary alcohol or completely to a methyl group (hydrocarbon).

For reduction to the primary alcohol, (3,4-dihydro-1H-2-benzopyran-8-yl)methanol , common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder, more selective reagent that can be used in protic solvents like ethanol, while LiAlH₄ is a much stronger reducing agent requiring anhydrous conditions. Catalytic hydrogenation using H₂ gas over a metal catalyst (e.g., Pd/C, PtO₂) is also a highly effective method.

For complete reduction to the corresponding hydrocarbon, 8-methyl-3,4-dihydro-1H-2-benzopyran , two common methods are the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) and the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid).

Reactions Involving the Dihydrobenzopyran Ring System

The dihydrobenzopyran ring system of this compound can undergo reactions both at the aromatic portion and the dihydropyran ring. These transformations are key to modifying the core structure and introducing new functionalities.

Functionalization of the Aromatic Ring through Electrophilic Substitution

Electrophilic aromatic substitution (EAS) reactions on the benzene (B151609) ring of this compound are governed by the directing effects of the two existing substituents: the fused dihydropyran ring and the carbaldehyde group. The ether oxygen of the dihydropyran ring acts as an activating, ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. Conversely, the carbaldehyde group is a deactivating, meta-director, withdrawing electron density from the ring.

The positions ortho and para to the dihydropyran ring are C7 and C5, while the position meta to the carbaldehyde group is C6. The directing effects of the two substituents are therefore in opposition. In such cases, the activating group generally exerts a stronger influence on the regioselectivity of the reaction. Consequently, electrophilic substitution is most likely to occur at the positions activated by the dihydropyran ring, primarily at the C5 and C7 positions. However, the deactivating effect of the aldehyde group will render the aromatic ring less nucleophilic than unsubstituted benzene, potentially requiring harsher reaction conditions.

Common electrophilic aromatic substitution reactions that could be applied to this system include nitration, halogenation, Friedel-Crafts alkylation, and acylation. The specific regiochemical outcome would likely be a mixture of isomers, with the precise ratio depending on the nature of the electrophile and the reaction conditions.

| Reaction | Typical Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO3, H2SO4 | 5-Nitro-3,4-dihydro-1H-2-benzopyran-8-carbaldehyde and 7-Nitro-3,4-dihydro-1H-2-benzopyran-8-carbaldehyde |

| Bromination | Br2, FeBr3 | 5-Bromo-3,4-dihydro-1H-2-benzopyran-8-carbaldehyde and 7-Bromo-3,4-dihydro-1H-2-benzopyran-8-carbaldehyde |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 5-Acyl-3,4-dihydro-1H-2-benzopyran-8-carbaldehyde and 7-Acyl-3,4-dihydro-1H-2-benzopyran-8-carbaldehyde |

Ring-Opening and Rearrangement Reactions of the Pyran Ring

The dihydropyran ring, being a cyclic ether, can undergo ring-opening reactions under certain conditions. Acid-catalyzed cleavage, for instance, could proceed via protonation of the ether oxygen, followed by nucleophilic attack. The regioselectivity of this attack would depend on the nature of the nucleophile and the stability of the resulting carbocationic intermediate.

Under strongly acidic conditions, skeletal rearrangements of the dihydrobenzopyran framework could also be envisioned, potentially leading to the formation of isomeric heterocyclic systems. While specific examples for this compound are not extensively documented, analogies can be drawn from the chemistry of other dihydropyran and related oxygen-containing heterocyclic systems. For instance, treatment with strong Lewis acids could induce rearrangements involving the migration of alkyl or aryl groups, or even ring contraction or expansion, leading to novel molecular architectures.

Strategic Derivatization for Complex Molecular Architectures

The presence of the aldehyde functional group and the reactive aromatic ring makes this compound a valuable building block for the synthesis of more elaborate molecules.

Construction of Fused Heterocyclic Scaffolds

The carbaldehyde group is a versatile handle for the construction of fused heterocyclic rings. Condensation reactions with various binucleophiles can lead to the formation of a wide array of heterocyclic systems fused to the dihydrobenzopyran core.

For example, reaction with hydrazines can yield pyrazole-fused systems. Similarly, condensation with active methylene compounds, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), in the presence of a base can lead to the formation of fused pyridine (B92270) or pyran rings through Knoevenagel condensation followed by intramolecular cyclization. These multicomponent reactions offer an efficient pathway to complex heterocyclic structures with potential biological activities.

| Reactant | Reaction Type | Fused Heterocyclic Product |

|---|---|---|

| Hydrazine | Condensation/Cyclization | Pyrazolo[4,3-h] researchgate.netbenzopyran derivative |

| Malononitrile | Knoevenagel Condensation/Cyclization | Pyrano[3,2-h] researchgate.netbenzopyran derivative |

| Ethyl cyanoacetate and a ketone | Multicomponent Reaction | Pyrido[3,2-h] researchgate.netbenzopyran derivative |

Incorporation into Macrocyclic and Polycyclic Frameworks

The bifunctional nature of this compound allows for its incorporation into larger, more complex molecular frameworks such as macrocycles and polycycles. The aldehyde group can participate in reactions that form one part of a macrocyclic ring, while the aromatic ring can be functionalized to participate in a second cyclization event.

For instance, the aldehyde could undergo a Wittig or Horner-Wadsworth-Emmons reaction to introduce a long chain with a terminal functional group. This functional group could then react with a substituent on the aromatic ring (introduced via electrophilic substitution) to close the macrocyclic ring.

Furthermore, tandem reactions, where multiple bond-forming events occur in a single synthetic operation, can be employed to construct polycyclic systems. For example, a Diels-Alder reaction involving a diene tethered to the aromatic ring could lead to the rapid assembly of a complex polycyclic structure. The aldehyde group could also be used to initiate a cascade of reactions, leading to the formation of multiple rings in a controlled manner.

Advanced Spectroscopic and Spectrometric Characterization of 3,4 Dihydro 1h 2 Benzopyran 8 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can map the carbon-hydrogen framework and deduce the connectivity of atoms.

One-dimensional NMR experiments provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 3,4-dihydro-1H-2-benzopyran-8-carbaldehyde is expected to show distinct signals for the aldehydic, aromatic, and aliphatic protons. The aldehydic proton (CHO) is highly deshielded and should appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. ucl.ac.uk The aromatic protons on the benzene (B151609) ring will appear in the range of δ 6.5-8.2 ppm. ucl.ac.uk Specifically, the protons adjacent to the electron-withdrawing aldehyde group are expected to be further downfield. The aliphatic protons of the dihydropyran ring would include two methylene (B1212753) groups (CH₂). The benzylic protons (-CH₂-Ar) are anticipated around δ 1.8-2.5 ppm, while the methylene group adjacent to the oxygen atom (-O-CH₂-) would be deshielded and appear further downfield, likely in the δ 3.5-5.5 ppm range. oregonstate.edu

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is characteristically found far downfield, in the range of δ 190-200 ppm. libretexts.orglibretexts.org Carbons of the aromatic ring typically resonate between δ 125 and 150 ppm. libretexts.org The aliphatic carbons of the dihydropyran ring are expected in the upfield region. The benzylic carbon is predicted to be in the δ 20-40 ppm range, while the carbon adjacent to the oxygen atom (-O-CH₂-) would be found further downfield, around δ 50-90 ppm. pdx.edu

DEPT-135 Spectroscopy: Distortionless Enhancement by Polarization Transfer (DEPT-135) is a spectral editing technique used to differentiate between CH, CH₂, and CH₃ groups. In the DEPT-135 spectrum of the target molecule, CH groups (aromatic CHs) would appear as positive peaks. The CH₂ groups of the dihydropyran ring are expected to show up as negative peaks. Quaternary carbons, such as the carbon of the carbonyl group and the aromatic carbons at the points of substitution, will be absent from the DEPT-135 spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | DEPT-135 |

| Aldehyde H | 9.5 - 10.5 (s) | - | - |

| Aldehyde C | - | 190 - 200 | Absent |

| Aromatic H | 6.5 - 8.2 (m) | - | - |

| Aromatic C | - | 125 - 150 | Positive (for CH) / Absent (for Quaternary) |

| -O-CH₂- | 3.5 - 5.5 (t) | 50 - 90 | Negative |

| -CH₂-CH₂-O- | 1.8 - 2.5 (t) | 20 - 40 | Negative |

Note: The data in this table are predicted values based on typical chemical shifts for similar functional groups and structural motifs. s = singlet, t = triplet, m = multiplet.

Two-dimensional NMR experiments are crucial for establishing atomic connectivity and spatial relationships within the molecule. wikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings through two or three bonds. libretexts.org It would be expected to show a correlation between the two adjacent methylene groups in the dihydropyran ring. It would also show correlations between adjacent protons on the aromatic ring, helping to confirm their relative positions.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. wikipedia.org This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal in the δ 3.5-5.5 ppm range would correlate with the carbon signal around δ 50-90 ppm, confirming the -O-CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. This is vital for connecting different parts of the molecule. For example, the aldehydic proton should show a correlation to the aromatic ring carbons, and the benzylic protons should show correlations to both the adjacent aromatic carbons and the other methylene carbon in the pyran ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space correlations between protons that are close to each other, which is key for determining stereochemistry and conformation. For this molecule, NOESY could show correlations between the aldehydic proton and the adjacent aromatic proton, as well as between the protons of the dihydropyran ring and the aromatic ring, providing insights into the molecule's preferred conformation.

Advanced NMR techniques, particularly 2D experiments like HMBC and NOESY, are invaluable for distinguishing between structural isomers. For example, an isomer with the aldehyde group at a different position on the aromatic ring would exhibit a completely different set of correlations in both the COSY and HMBC spectra due to the altered connectivity. The specific pattern of through-space interactions observed in a NOESY spectrum would also be unique to the 8-carbaldehyde isomer, allowing for its definitive identification against other possible positional isomers.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

The FT-IR spectrum of this compound would be dominated by absorptions corresponding to the aromatic aldehyde and the dihydrobenzopyran core. A very strong and sharp absorption band is expected in the region of 1710-1685 cm⁻¹ due to the C=O stretching of the aromatic aldehyde group; the conjugation to the aromatic ring lowers the frequency compared to a saturated aldehyde. pressbooks.puborgchemboulder.com Another key diagnostic feature for the aldehyde would be two characteristic C-H stretching bands of moderate intensity around 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹. spectroscopyonline.comlibretexts.org The spectrum would also display C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹ and for the aliphatic CH₂ groups just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected to appear as a series of bands in the 1600-1450 cm⁻¹ region. pressbooks.pub The presence of the ether linkage (C-O-C) in the dihydropyran ring should give rise to a strong stretching band in the 1250-1050 cm⁻¹ region.

Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~2850-2800 & ~2750-2700 | Medium | Aldehyde C-H Stretch |

| ~1710-1685 | Strong, Sharp | Aromatic Aldehyde C=O Stretch |

| ~1600-1450 | Medium to Weak | Aromatic C=C Stretch |

| ~1250-1050 | Strong | C-O-C Ether Stretch |

Note: The data in this table are predicted values based on typical infrared absorption frequencies for relevant functional groups.

Emerging IR Methods (O-PTIR, AFM-IR) for Micro/Nanoscale Characterization

Traditional infrared (IR) spectroscopy provides valuable information about the functional groups within a molecule, but its spatial resolution is limited by diffraction to several micrometers. Emerging techniques such as Optical Photothermal IR (O-PTIR) and Atomic Force Microscopy-Infrared (AFM-IR) spectroscopy overcome this limitation, enabling chemical characterization at the micro and nanoscale. photothermal.comnih.govnih.gov

O-PTIR is a pump-probe technique that utilizes a tunable pulsed IR laser (pump) to excite molecular vibrations in a sample, leading to photothermal expansion. photothermal.comnih.gov A second, visible laser (probe) focused to a sub-micron spot detects this expansion, allowing for the acquisition of IR spectra with a spatial resolution of approximately 500 nm, independent of the IR wavelength being used. therm-info.comphotothermal.com This method is non-contact and can generate high-quality, FTIR-comparable spectra in seconds. nih.govnih.gov

AFM-IR operates on a similar principle, where the thermal expansion induced by a pulsed IR laser is detected by the sensitive tip of an atomic force microscope in direct contact with the sample. nih.govwiley.com This allows for chemical imaging with a spatial resolution on the order of 50 to 100 nm. nih.govelettra.eu For a sample of this compound, these techniques could be used to probe chemical heterogeneity in polycrystalline samples, identify the compound in complex matrices, or study its interaction with surfaces at a resolution far exceeding conventional methods. nih.govrsc.orgrsc.org The ability to map functional group distributions (e.g., the carbonyl group of the aldehyde vs. the C-O-C of the pyran ring) at the nanoscale opens new avenues for materials science and formulation studies. wiley.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of a compound's elemental formula. nih.govresearchgate.net For this compound, the molecular formula is C₁₀H₁₀O₂. HRMS can distinguish this composition from other isobaric formulas by measuring the exact mass of the molecular ion ([M]⁺ or [M+H]⁺). nih.gov The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, also allows for the clear separation of isotopic peaks, further confirming the elemental composition. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀O₂ |

| Nominal Mass | 162 amu |

| Calculated Exact Mass ([M]⁺) | 162.06808 u |

| Typical HRMS Measurement Accuracy | ± 5 ppm |

| Expected Measured Mass Range | 162.06727 - 162.06889 u |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. nih.govspringernature.com The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation is expected to occur at the weakest bonds and lead to the formation of stable ions. whitman.edu

Key fragmentation pathways for aromatic aldehydes often involve the loss of a hydrogen radical (H•, -1 u) or the entire formyl group (•CHO, -29 u). whitman.edulibretexts.org Another common fragmentation for carbonyl compounds is the loss of carbon monoxide (CO, -28 u). benthamopen.com For the benzopyran structure, cleavage of the heterocyclic ring can also occur. The analysis of these fragmentation patterns provides crucial information for structural confirmation. researchgate.netnih.gov

| Fragment m/z (u) | Proposed Neutral Loss | Mass Loss (u) | Proposed Fragment Structure |

|---|---|---|---|

| 161.06 | H• | 1 | [M-H]⁺ |

| 134.07 | CO | 28 | [M-CO]⁺ |

| 133.06 | CHO• | 29 | [M-CHO]⁺ |

| 131.05 | CH₂O + H• | 31 | [M-CH₃O]⁺ |

| 105.06 | CO + C₂H₅• | 57 | [M-CO-C₂H₅]⁺ |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The chromophore in this compound is the substituted benzaldehyde (B42025) system. The absorption spectrum is expected to show bands corresponding to π → π* and n → π* electronic transitions. researchgate.net

The π → π* transitions, which are typically high-intensity, arise from the excitation of electrons in the π-system of the aromatic ring and the carbonyl group. utoronto.ca The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom of the aldehyde group to an anti-bonding π* orbital. This transition is characteristically of lower intensity compared to π → π* transitions. researchgate.net The extent of conjugation and the presence of substituents on the benzene ring influence the exact wavelength of maximum absorption (λmax). utoronto.caacs.org

| Electronic Transition | Involved Orbitals | Expected λmax Range (nm) | Expected Intensity |

|---|---|---|---|

| π → π | Aromatic/Carbonyl π system | ~240-280 | High |

| n → π | Carbonyl non-bonding (n) to π* | ~300-340 | Low |

X-ray Diffraction (XRD) Crystallography for Solid-State Structure

An XRD analysis would reveal bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule. Studies on similar benzopyran structures have shown that the fused benzene ring is planar, while the dihydropyran ring typically adopts a conformation such as a half-chair or sofa to minimize steric strain. iucr.org The analysis would also elucidate the crystal packing, revealing intermolecular interactions like hydrogen bonds (if co-crystallized with a suitable donor/acceptor), C-H···O interactions, or π–π stacking between the aromatic rings of adjacent molecules, which govern the macroscopic properties of the solid. mdpi.com

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the unit cell |

| Conformation | Planarity of benzene ring; half-chair/sofa of pyran ring |

| Intermolecular Interactions | π–π stacking, C-H···O interactions |

Theoretical and Computational Chemistry Studies on 3,4 Dihydro 1h 2 Benzopyran 8 Carbaldehyde

Quantum Chemical Computations for Electronic Structure and Properties

Quantum chemical computations are fundamental to understanding the electronic behavior and stability of a molecule. These methods, varying in their level of theory and computational cost, provide a detailed picture of the molecular geometry and energy landscape.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 3,4-dihydro-1H-2-benzopyran-8-carbaldehyde, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles of the ground state structure. nih.govnih.gov

The optimization process minimizes the energy of the molecule, leading to its most stable conformation. The resulting optimized geometry is crucial for subsequent calculations of other molecular properties. The total energy calculated through DFT is a key indicator of the molecule's thermodynamic stability.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Based on DFT Calculations of Similar Structures)

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -573.5 |

| Dipole Moment (Debye) | 3.8 |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate electronic structure information. While computationally more demanding than DFT, ab initio calculations are valuable for benchmarking and for systems where electron correlation effects are particularly important. For this compound, high-level ab initio calculations could be employed to refine the understanding of its electronic properties and to validate the results obtained from DFT methods.

Molecular Reactivity and Interaction Descriptors

Beyond the electronic structure, computational methods can predict the reactivity of a molecule and identify the sites most susceptible to chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. irjweb.comresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more polarizable and reactive. nih.gov For this compound, the presence of the electron-withdrawing carbaldehyde group and the oxygen-containing heterocyclic ring would influence the energies of the frontier orbitals.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and for predicting the sites of electrophilic and nucleophilic attack. rsc.orgchemrxiv.org The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show a significant negative potential around the oxygen atom of the carbonyl group, making it a likely site for interaction with electrophiles. The hydrogen atom of the aldehyde group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack. The aromatic ring would also display distinct regions of negative potential above and below the plane of the ring due to the π-electrons.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. q-chem.comdntb.gov.ua It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. NBO analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions.

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O(ether) | σ(C-C) | 5.2 |

| LP(1) O(carbonyl) | π(C=O) | 18.5 |

| π(C=C)aromatic | π*(C=C)aromatic | 20.1 |

E(2) represents the stabilization energy of the hyperconjugative interaction.

Reaction Mechanism Investigations through Computational Simulations

Computational simulations serve as a powerful tool for elucidating the intricate details of chemical reactions involving this compound and related benzopyran structures. These theoretical approaches allow for the exploration of reaction pathways, the identification of transient species like transition states, and the calculation of thermodynamic and kinetic parameters that govern the reaction's feasibility and rate. researchgate.netmdpi.comnih.gov By applying principles of quantum chemistry, researchers can model complex chemical transformations at the molecular level, providing insights that are often difficult to obtain through experimental means alone. researchgate.netyoutube.com

Studies on related benzopyran systems have demonstrated that computational modeling can effectively prove reaction mechanisms, such as a one-step hydride transfer. mdpi.comnih.gov These simulations often involve density functional theory (DFT) to map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. researchgate.netmdpi.com This computational exploration is crucial for understanding the reactivity of the benzopyran core, particularly how substituents on the aromatic ring influence the reaction mechanism. mdpi.comnih.gov For instance, in hydride transfer reactions, simulations can reveal the electronic effects transferred by the benzene (B151609) ring, which correlates thermodynamic properties with the reaction kinetics. mdpi.comnih.gov

Identification and Characterization of Transition States

A critical aspect of investigating reaction mechanisms is the identification and characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier of the reaction. mdpi.comnih.gov For reactions involving benzopyran derivatives, computational methods are employed to locate these fleeting structures.

For example, in the thermal decomposition of dihydropyran compounds, a related class of molecules, a concerted six-membered cyclic transition state is often identified through computational analysis. mdpi.com In the context of hydride transfer reactions involving benzopyrans, the transition state is characterized by an accumulation of positive charge on the pyran ring at the reaction center. mdpi.com This charge distribution is a key indicator of the reaction mechanism.

The process of characterizing a transition state involves several computational steps:

Geometry Optimization: The molecular structure of the supposed transition state is optimized to find the saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the identified TS is indeed the correct one for the reaction under investigation.

These computational techniques provide a detailed picture of the bond-breaking and bond-forming processes that occur during a chemical reaction. mdpi.com

Computational Thermodynamics and Kinetics of Benzopyran Reactions

Computational chemistry provides essential tools for quantifying the thermodynamic and kinetic aspects of reactions involving benzopyran structures. arxiv.orgarxiv.org By combining these calculations, a comprehensive understanding of a reaction's profile can be achieved. mdpi.comnih.gov

| Thermodynamic Parameter | Computational Method | Significance for Benzopyran Reactions |

| Enthalpy of Reaction (ΔH) | DFT, Ab initio methods | Determines if a reaction is exothermic or endothermic. |

| Gibbs Free Energy of Reaction (ΔG) | Calculated from ΔH and ΔS | Indicates the spontaneity of a reaction under given conditions. |

| Hydride Affinity (ΔHHD) | DFT calculations | Quantifies the reducing capacity of the benzopyran ring. mdpi.comnih.gov |

Kinetic Calculations: Kinetic studies focus on the rate of a reaction, which is primarily governed by the activation energy (Ea or ΔG‡), the energy barrier that must be overcome for the reaction to proceed. mdpi.comnih.gov Computational methods can accurately predict these barriers.

For reactions of benzopyran derivatives, it has been demonstrated that the activation energy of hydride transfer shows a strong linear dependence on the electronic nature of substituents on the benzene ring. mdpi.com The logarithm of the second-order rate constant (log k2) correlates with these substituent effects, providing a quantitative link between molecular structure and reactivity. mdpi.com This relationship is often referred to as a linear free-energy relationship, which signifies a simultaneous correlation between thermodynamics and kinetics. mdpi.comnih.gov Such correlations are valuable for predicting reaction rates and understanding the electronic demands of the transition state. mdpi.comnih.gov

| Kinetic Parameter | Computational Method | Significance for Benzopyran Reactions |

| Activation Energy (Ea or ΔG‡) | Transition State Theory, DFT | Determines the rate of the reaction; a lower barrier means a faster reaction. mdpi.com |

| Rate Constant (k) | Derived from Activation Energy via Arrhenius or Eyring equation | Quantifies the reaction rate. |

| Kinetic Isotope Effects (KIE) | Computational modeling | Used to probe the mechanism, particularly C-H bond breaking in the transition state. mdpi.comnih.gov |

Computational Prediction of Spectroscopic Parameters

Computational quantum chemistry offers highly valuable methods for predicting the spectroscopic properties of molecules like this compound. These predictions are instrumental in the interpretation and assignment of experimental spectra, aiding in the structural elucidation of newly synthesized compounds.

NMR Chemical Shift Prediction (e.g., Gauge-Including Atomic Orbital (GIAO) Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Computational methods can predict NMR chemical shifts (δ) and coupling constants with increasing accuracy, providing a powerful complement to experimental data. stackexchange.comnih.gov

The most widely used and reliable method for predicting NMR parameters is the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.uk This approach, typically implemented within a Density Functional Theory (DFT) framework, calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. nih.govsourceforge.io The chemical shifts are then obtained by referencing these calculated shielding values to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The typical workflow for predicting an NMR spectrum is as follows:

Conformational Search: The first step is to identify the low-energy conformers of the molecule in the solvent of interest (e.g., CDCl₃ or DMSO).

Geometry Optimization: The geometry of each significant conformer is optimized using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d,p) basis set).

GIAO Calculation: A GIAO-NMR calculation is performed on each optimized geometry to compute the magnetic shielding tensors.

Boltzmann Averaging: The final predicted chemical shifts are a Boltzmann-weighted average of the shifts calculated for each conformer, reflecting their relative populations at a given temperature.

The accuracy of these predictions depends on the level of theory, the basis set, and the proper treatment of solvent effects. liverpool.ac.uk While DFT calculations can have a standard deviation of around 0.1 ppm for ¹H NMR shifts, this level of accuracy is often sufficient to distinguish between different isomers or to assign complex overlapping signals in an experimental spectrum. stackexchange.comnih.gov

| Nucleus | Prediction Method | Typical Level of Theory | Expected Accuracy for Organic Molecules |

| ¹H | DFT-GIAO | B3LYP/6-311+G(2d,p) | ~0.1-0.3 ppm (Mean Absolute Error) nih.gov |

| ¹³C | DFT-GIAO | B3LYP/6-311+G(2d,p) | ~1.5-2.0 ppm (Mean Absolute Error) sourceforge.io |

Vibrational Frequency Calculations and Spectral Assignment

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational frequency calculations are indispensable for assigning the observed absorption bands to specific vibrational modes of the molecule. researchgate.net

These calculations are typically performed using DFT methods. After optimizing the molecular geometry to a minimum on the potential energy surface, a frequency calculation is carried out. This process computes the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies, IR intensities, and Raman activities.

A well-known systematic error in such calculations is that the computed harmonic frequencies are generally higher than the experimentally observed fundamental frequencies. This discrepancy arises from the neglect of anharmonicity and approximations in the theoretical method. To improve the agreement with experimental data, the calculated frequencies are often uniformly scaled by an empirical scaling factor (e.g., ~0.96-0.98 for B3LYP functionals). researchgate.net

For this compound, key vibrational modes that can be predicted and assigned include:

C=O stretch: A strong band from the aldehyde group.

C-H stretches: Aromatic and aliphatic C-H stretching vibrations.

C=C stretches: Vibrations from the aromatic ring.

C-O-C stretch: Ether linkage vibrations within the pyran ring.

Ring modes: Complex vibrations involving the entire benzopyran skeleton.

By comparing the scaled theoretical spectrum with the experimental one, each band can be confidently assigned to a specific molecular motion, confirming the molecular structure. researchgate.net

Investigation of Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are crucial for modern technologies like telecommunications, optical data storage, and information processing. researchgate.netnih.gov Organic molecules, particularly those with π-conjugated systems and electron donor-acceptor groups, are promising candidates for NLO materials. researchgate.net Computational chemistry provides a direct route to predict and understand the NLO response of molecules like this compound, guiding the design of new materials. nih.gov

The NLO properties of a molecule are described by its response to a strong applied electric field, such as that from a laser. This response is quantified by the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. researchgate.netresearchgate.net These parameters can be calculated using quantum mechanical methods, most commonly DFT with a suitable functional (e.g., B3LYP, CAM-B3LYP) and a diffuse basis set. researchgate.netnih.gov

The key NLO parameters calculated are:

Linear Polarizability (α): Describes the linear response of the electron cloud to an electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO effects, such as second-harmonic generation (SHG). A non-zero β value is a prerequisite for a material to exhibit second-order NLO activity.

For this compound, the benzopyran ring system can act as a π-system, while the aldehyde group (-CHO) is an electron-withdrawing group. The presence of donor and acceptor moieties connected by a conjugated system can lead to a significant intramolecular charge transfer upon excitation, which is a key factor for a large β value. researchgate.net Computational studies can optimize the geometry and calculate these NLO properties, providing a theoretical estimation of the material's potential for NLO applications. nih.govresearchgate.net The results from such calculations can be compared to reference materials like urea (B33335) to gauge their relative NLO efficiency.

| NLO Property | Computational Method | Significance |

| Dipole Moment (μ) | DFT | Indicates charge asymmetry, often correlated with NLO activity. |

| Polarizability (α) | DFT, TD-DFT | Measures the ease of distorting the electron cloud. |

| First Hyperpolarizability (β) | DFT, TD-DFT | Quantifies the second-order NLO response. researchgate.net |

| Third-order Susceptibility (χ³) | DFT | Relates to third-order NLO effects. nih.gov |

Strategic Applications of 3,4 Dihydro 1h 2 Benzopyran 8 Carbaldehyde As a Core Synthetic Building Block

A Gateway to Diverse Organic Compounds

The inherent reactivity of 3,4-dihydro-1H-2-benzopyran-8-carbaldehyde makes it an invaluable precursor in the synthesis of a multitude of organic compounds. Its bifunctional nature allows for a range of chemical transformations, leading to molecules with significant structural diversity and potential biological activity.

Precursor for Complex Heterocyclic Scaffolds

The dihydrobenzopyran framework is a common motif in numerous biologically active natural products and synthetic compounds. The presence of the aldehyde functionality at the 8-position of this compound provides a convenient handle for the construction of fused heterocyclic systems. For instance, this aldehyde can readily undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to generate a diverse library of heterocyclic scaffolds.

One notable application is in the synthesis of pyrazole-fused benzopyrans. The reaction of the carbaldehyde with hydrazine (B178648) derivatives can lead to the formation of pyrazolo[4,3-c] nih.govbenzopyran systems. These fused heterocyclic compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications. The specific reaction conditions and the nature of the hydrazine substituent can be varied to produce a range of substituted derivatives, allowing for the fine-tuning of their biological properties.

Furthermore, the aldehyde group can participate in multi-component reactions, a powerful strategy in modern organic synthesis for the rapid assembly of complex molecules from simple starting materials. By reacting this compound with a combination of other reagents, such as a β-ketoester and a nitrogen source, it is possible to construct elaborate heterocyclic systems in a single synthetic operation. This approach is not only efficient but also allows for the generation of molecular diversity by simply varying the components of the reaction.

Building Block for Polycyclic and Fused-Ring Systems

Beyond the synthesis of heterocyclic scaffolds, this compound serves as a valuable building block for the construction of more complex polycyclic and fused-ring systems. The aromatic portion of the molecule can undergo various transformations, such as electrophilic aromatic substitution and cross-coupling reactions, to introduce additional rings and functional groups.

For example, the aldehyde can be converted into other functional groups, such as a vinyl or an ethynyl (B1212043) group, which can then participate in cycloaddition reactions, like the Diels-Alder reaction, to form new six-membered rings. This strategy allows for the creation of intricate polycyclic frameworks with precise control over the stereochemistry of the newly formed rings. The resulting polycyclic compounds can serve as key intermediates in the total synthesis of complex natural products.

Fueling Innovation in Organic Synthesis

The utility of this compound extends beyond its role as a simple building block. Its derivatives have the potential to influence and advance new methodologies in organic synthesis, including catalyst development and the design of elegant cascade reactions.

Catalyst Development and Reaction Innovation Mediated by Benzopyran Derivatives

The benzopyran scaffold can be functionalized to create novel ligands for transition metal catalysis. By introducing coordinating groups, such as phosphines or amines, onto the benzopyran ring system derived from this compound, it is possible to synthesize a new class of chiral ligands. These ligands can then be used to prepare chiral metal complexes that can catalyze a variety of asymmetric reactions, such as hydrogenations, cross-coupling reactions, and cycloadditions. The development of such catalysts is crucial for the efficient and stereoselective synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Role in Cascade and Multi-Step Synthesis Strategies

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic processes in which multiple bond-forming events occur in a single operation without the isolation of intermediates. The structural features of this compound make it an ideal substrate for the design of novel cascade reactions.

Crafting Chirality: Dihydrobenzopyran-Based Ligands and Auxiliaries

The development of chiral ligands and auxiliaries is a cornerstone of asymmetric synthesis, enabling the preparation of single enantiomers of chiral molecules. The rigid and well-defined structure of the dihydrobenzopyran skeleton makes it an attractive scaffold for the design of new chiral auxiliaries. wikipedia.org

Applications in Materials Science and Industrial Processes

The bifunctional nature of this compound, combining a rigid heterocyclic scaffold with a reactive aldehyde moiety, opens avenues for its use in the development of advanced materials and in specialized chemical manufacturing. The benzopyran core can impart desirable thermal and photophysical properties, while the carbaldehyde group serves as a key handle for a variety of chemical transformations.

While direct research on this compound for electronic and optical materials is not extensively documented, the broader class of benzopyran and coumarin (B35378) derivatives has shown significant promise in this field. These related compounds are known for their fluorescent properties and their potential use in organic light-emitting diodes (OLEDs), molecular sensors, and nonlinear optical materials.

The aldehyde functionality of this compound allows for its incorporation into larger conjugated systems through reactions such as Knoevenagel or Wittig condensations. This can lead to the synthesis of novel chromophores with tailored absorption and emission characteristics. The properties of such derivatives would be influenced by the electronic nature of the substituents introduced via the aldehyde group.

Table 1: Potential Derivatization Reactions for Optical Materials Synthesis

| Reaction Type | Reagents | Potential Product Class | Potential Optical Property |

|---|---|---|---|

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile (B47326), cyanoacetates) | Merocyanine dyes | Tunable absorption/emission, solvatochromism |

| Wittig Reaction | Phosphonium ylides | Stilbene-like derivatives | Enhanced conjugation, fluorescence |

The incorporation of the this compound moiety into polymer backbones is another area of interest. The aldehyde group can be used to synthesize monomers that can then be polymerized to create materials with specific refractive indices or other optical properties.

In the realm of specialty chemicals, this compound serves as a valuable intermediate. Its structural similarity to components of natural products and biologically active molecules makes it a key starting material for multi-step syntheses. For instance, benzopyran derivatives are core structures in compounds used in the synthesis of Vitamin E and various pharmaceuticals. google.com

The aldehyde group can be readily transformed into a variety of other functional groups, significantly expanding its synthetic utility.

Table 2: Synthetic Transformations of the Aldehyde Group

| Transformation | Reagent(s) | Resulting Functional Group | Application in Specialty Chemicals |

|---|---|---|---|

| Oxidation | e.g., KMnO4, H2CrO4 | Carboxylic acid | Intermediate for esters, amides, and other acid derivatives |

| Reduction | e.g., NaBH4, LiAlH4 | Primary alcohol | Precursor for ethers and esters |

| Reductive Amination | Amine, reducing agent (e.g., NaBH3CN) | Amine | Building block for nitrogen-containing specialty chemicals |

The use of this compound in the synthesis of stabilizers for organic materials has also been explored. The benzopyran structure is related to that of some antioxidants and light stabilizers. Derivatives of this compound could potentially be developed to protect polymers and other organic materials from degradation.

Future Research Directions and Emerging Paradigms in 3,4 Dihydro 1h 2 Benzopyran 8 Carbaldehyde Chemistry

Advanced Synthetic Methodologies: Flow Chemistry, Automation, and Machine Learning Integration

The synthesis of 3,4-dihydro-1H-2-benzopyran-8-carbaldehyde and its derivatives is primed for a technological revolution through the adoption of advanced synthetic methodologies. Traditional batch synthesis methods, while foundational, often face challenges in scalability, safety, and precise control over reaction parameters. mdpi.com The integration of flow chemistry, automation, and machine learning offers a transformative approach to overcome these limitations. oxfordglobal.comucla.edu

Flow Chemistry: Continuous flow processing performs chemical reactions in a constantly moving stream within a network of tubes or microreactors. mdpi.com This methodology provides superior control over reaction conditions such as temperature, pressure, and mixing, which can lead to higher yields, improved selectivity, and enhanced safety, especially for highly exothermic or hazardous reactions. beilstein-journals.orgnih.gov For the synthesis of the target benzopyran, flow chemistry could enable rapid optimization of reaction conditions and facilitate safer scale-up. flinders.edu.au Multi-step transformations, often required for complex derivatives, can be streamlined into a single, continuous process, minimizing manual handling and purification of intermediates. flinders.edu.au

Automation and Machine Learning: The synergy between automation and chemical synthesis is rapidly advancing. mdpi.comnih.gov Robotic systems can perform high-throughput screening of reaction conditions, catalysts, and substrates, generating vast datasets. oxfordglobal.comspringernature.com These datasets are invaluable for machine learning (ML) algorithms, which can identify complex patterns and predict reaction outcomes with increasing accuracy. ucla.edumdpi.com By integrating ML, researchers can move from intuition-based discovery to data-driven design of synthetic routes. mdpi.com For this compound, an automated platform could autonomously optimize the synthesis protocol and explore derivatization reactions by intelligently navigating the complex parameter space. oxfordglobal.commdpi.com

| Methodology | Traditional Batch Synthesis | Advanced Flow Synthesis with ML Integration |

| Reaction Control | Limited control over temperature gradients and mixing. | Precise control over temperature, pressure, and residence time. mdpi.com |

| Scalability | Often problematic and requires re-optimization. | More straightforward and predictable scale-up. mdpi.com |

| Safety | Higher risks with exothermic reactions and hazardous reagents. | Enhanced safety due to small reaction volumes and better heat dissipation. mdpi.com |

| Efficiency | Slower reaction times and laborious workup procedures. | Reduced reaction times and potential for in-line purification. flinders.edu.au |

| Optimization | Manual, slow, and relies heavily on chemist's intuition. | Automated high-throughput screening and ML-driven optimization. oxfordglobal.comucla.edu |

Exploration of Novel Catalytic Systems and Reaction Conditions

The development of efficient and environmentally benign synthetic methods is a central theme in modern organic chemistry. Future research on this compound will undoubtedly focus on discovering and implementing novel catalytic systems that offer improved performance under mild and sustainable conditions.

Recent advancements have seen the use of various innovative catalysts for the synthesis of related benzopyran and chromene structures. These include:

Nanocatalysts: Magnetic nanoparticles have been employed to catalyze the formation of dihydropyrano[3,2-c]chromenes, offering benefits such as high efficiency and easy recovery of the catalyst. researchgate.net

Metal-Organic Frameworks (MOFs): Zinc-based MOFs have demonstrated high catalytic activity for chromene synthesis, providing high yields in short reaction times. researchgate.net

Deep Eutectic Solvents (DES): Acting as both solvent and catalyst, DES have been used for the green synthesis of henna-based benzopyranophenazines under solvent-free conditions, highlighting a path towards more sustainable processes. nih.gov

Organocatalysts: Proline and other small organic molecules have been used to catalyze the one-pot synthesis of dihydropyrano[c]chromenes in aqueous media, avoiding the need for metal catalysts. researchgate.net

The application of these and other emerging catalytic systems, such as photoredox and electrocatalysis, to the synthesis of this compound could lead to more efficient, selective, and sustainable synthetic routes. The focus will be on developing reactions that proceed under milder conditions, utilize non-toxic and recyclable catalysts, and minimize waste generation. researchgate.netnih.gov

Design and Synthesis of Highly Functionalized Derivatives with Tailored Reactivity

The aldehyde group at the C-8 position of the 3,4-dihydro-1H-2-benzopyran scaffold is a versatile starting point for extensive functionalization. Future research will concentrate on the rational design and synthesis of novel derivatives where the reactivity of the molecule is precisely tailored for specific applications in medicinal chemistry and materials science. researchgate.netmdpi.com

Synthetic strategies will likely involve:

Condensation Reactions: The aldehyde can readily undergo condensation with various nucleophiles, such as amines, hydrazines, and active methylene (B1212753) compounds, to generate a wide array of Schiff bases, hydrazones, and vinyl-substituted benzopyrans. nih.gov

Cyclization Reactions: The aldehyde can participate in multi-component reactions to construct additional heterocyclic rings fused to the benzopyran core, leading to complex polycyclic systems. researchgate.netsemanticscholar.orgnih.gov For example, reactions with malononitrile (B47326) and a suitable partner could yield fused pyran or pyridine (B92270) rings. researchgate.net

Oxidation and Reduction: Oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol would provide derivatives with different chemical properties and opportunities for further conjugation, for instance, to form esters or ethers. mdpi.com

The goal is to move beyond random derivatization towards a design-oriented approach. By strategically introducing different functional groups, researchers can fine-tune the electronic properties, steric profile, and hydrogen-bonding capabilities of the molecule. This allows for the creation of compounds with tailored reactivity for specific biological targets or material properties. nih.govmdpi.com

| Derivative Class | Synthetic Transformation | Potential Functionality |

| Schiff Bases/Imines | Condensation with primary amines | Metal chelation, biological activity |

| Hydrazones | Condensation with hydrazines/hydrazides | Linkers for bioconjugation, anticancer agents nih.gov |

| Fused Heterocycles | Multi-component cyclization reactions | Extended π-systems for optical properties, novel scaffolds semanticscholar.org |

| Carboxylic Acids | Oxidation of the aldehyde | Anchoring group for surfaces, prodrug design |

| Alcohols/Ethers | Reduction and subsequent etherification | Modulation of solubility and pharmacokinetic properties |

Computational Chemistry-Driven Discovery and Design of New Benzopyran Compounds